4,6-Dimethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)nicotinonitrile
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Overview
Description
The compound “4,6-Dimethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)nicotinonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a nitrile group, indicated by the “-onitrile” suffix in its name .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a nitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, also increases the three-dimensional (3D) coverage .Scientific Research Applications
Synthesis and Chemical Properties
The compound 4,6-Dimethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)nicotinonitrile is a nicotinonitrile derivative that participates in diverse chemical reactions and has been studied for its unique properties and applications in scientific research. Studies have shown that nicotinonitrile derivatives can be synthesized under various conditions and utilized in the creation of complex molecules. For example, primitive Earth conditions facilitated the synthesis of nicotinic acid derivatives, highlighting the potential for nicotinonitrile in prebiotic chemistry and the origin of life studies (Friedmann, Miller, & Sanchez, 1971). Moreover, molecular docking studies have identified that certain conformational polymorphs of nicotinonitrile derivatives, such as the one , exhibit promising binding affinities with biological receptors, suggesting applications in drug discovery and molecular biology (Dubey et al., 2013).
Crystal Chemistry and Molecular Interactions
In crystal chemistry, the study of nicotinonitrile derivatives provides insights into molecular packing, conformational polymorphism, and intermolecular interactions. These compounds serve as building blocks for developing new materials with desired physical and chemical properties. The detailed analysis of the crystal structures of similar compounds has revealed the significance of weak interactions in stabilizing polymorphs, which is crucial for the design of pharmaceuticals and materials with specific functionalities (Dubey et al., 2013).
Antioxidant Activity
Research into the antioxidant activity of nicotinonitrile derivatives, including those structurally related to this compound, has indicated potential therapeutic applications. These compounds have been explored for their capability to scavenge free radicals and protect against oxidative stress, which is a contributing factor to many chronic diseases. The investigation of pyrrolyl and selenolopyridine derivatives has demonstrated remarkable antioxidant properties, suggesting that modifications of the nicotinonitrile core can lead to effective antioxidant agents (Zaki et al., 2017).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to interact with a variety of targets, including receptors and enzymes . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds interact with their targets by binding to active sites or other specific regions, which can modulate the target’s activity .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been found to modulate a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. These include the compound’s chemical structure, its physicochemical properties, and the route of administration .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. These could range from changes in cellular signaling and function to potential therapeutic effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. These can include the pH and composition of the biological environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues .
Properties
IUPAC Name |
4,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10-7-11(2)16-14(12(10)8-15)19-9-13(18)17-5-3-4-6-17/h7H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLNBVMTTFNGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)N2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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